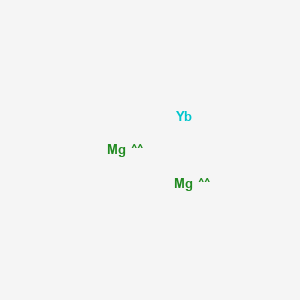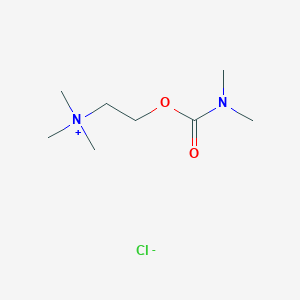
Ethanaminium, 2-(((dimethylamino)carbonyl)oxy)-N,N,N-trimethyl-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanaminium, 2-(((dimethylamino)carbonyl)oxy)-N,N,N-trimethyl-, chloride is a quaternary ammonium compound. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a quaternary ammonium center and a carbamate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethanaminium, 2-(((dimethylamino)carbonyl)oxy)-N,N,N-trimethyl-, chloride typically involves the reaction of dimethylamine with ethylene oxide to form dimethylaminoethanol. This intermediate is then reacted with trimethylamine and phosgene to produce the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanaminium, 2-(((dimethylamino)carbonyl)oxy)-N,N,N-trimethyl-, chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to form amines and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as hydroxide ions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Produces substituted ammonium compounds.
Oxidation: Forms oxides or hydroxyl derivatives.
Reduction: Produces amines.
Hydrolysis: Results in the formation of amines and carbon dioxide.
Applications De Recherche Scientifique
Ethanaminium, 2-(((dimethylamino)carbonyl)oxy)-N,N,N-trimethyl-, chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cellular processes and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Mécanisme D'action
The mechanism of action of ethanaminium, 2-(((dimethylamino)carbonyl)oxy)-N,N,N-trimethyl-, chloride involves its interaction with cellular membranes and proteins. The quaternary ammonium group interacts with negatively charged sites on cell membranes, leading to disruption of membrane integrity. This results in the leakage of cellular contents and eventual cell death. The carbamate group can also inhibit enzymes by carbamylation of active sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylaminoethanol: Shares the dimethylamino group but lacks the quaternary ammonium center.
Trimethylamine: Contains the trimethylammonium group but lacks the carbamate functionality.
Choline Chloride: Similar quaternary ammonium structure but with a hydroxyl group instead of a carbamate group.
Uniqueness
Ethanaminium, 2-(((dimethylamino)carbonyl)oxy)-N,N,N-trimethyl-, chloride is unique due to its combination of a quaternary ammonium center and a carbamate group. This dual functionality imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Propriétés
Numéro CAS |
14721-77-8 |
|---|---|
Formule moléculaire |
C8H19ClN2O2 |
Poids moléculaire |
210.70 g/mol |
Nom IUPAC |
2-(dimethylcarbamoyloxy)ethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C8H19N2O2.ClH/c1-9(2)8(11)12-7-6-10(3,4)5;/h6-7H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
SZUIEUUMVHJAOU-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C(=O)OCC[N+](C)(C)C.[Cl-] |
Numéros CAS associés |
14721-70-1 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



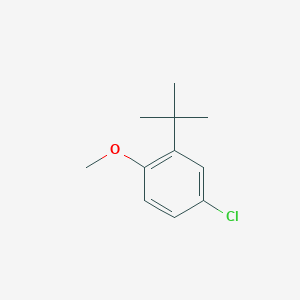
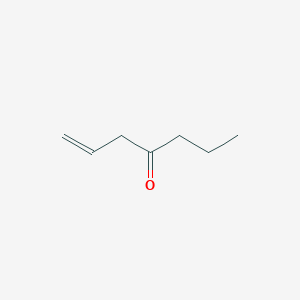
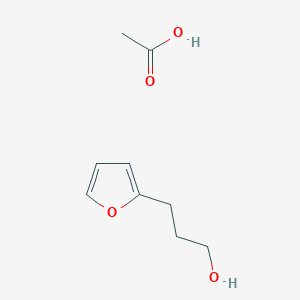
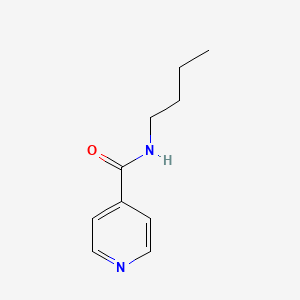
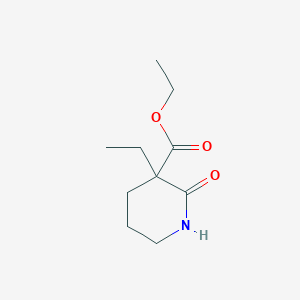
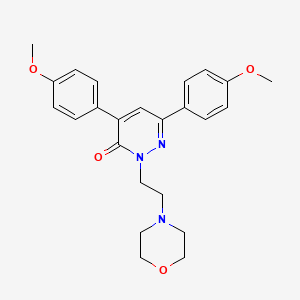
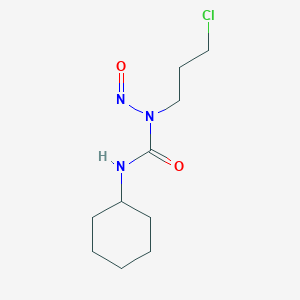
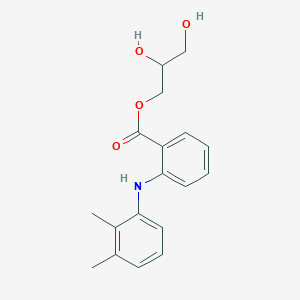
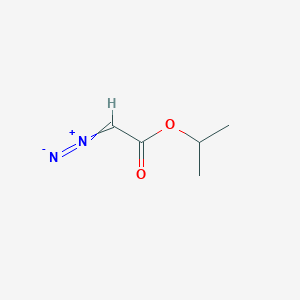
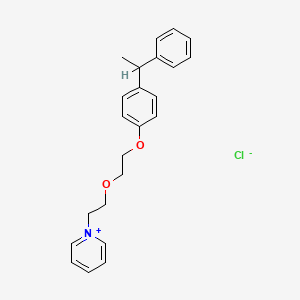
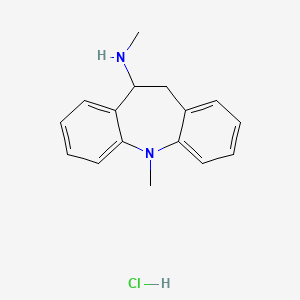
![5,11-Dimethyl-2-oxo-2lambda~5~-[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14719300.png)
